molecular formula C13H16N2O B12510244 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12510244
M. Wt: 216.28 g/mol
InChI Key: RHDRPGLZVOJIJQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol (CAS: 866136-79-0) is a bicyclic compound featuring a pyridylmethylene substituent at the 2-position and a hydroxyl group at the 3-position of the quinuclidine scaffold. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol . The Z-configuration of the methylidene group is critical for its stereochemical properties and biological interactions. This compound is a derivative of 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a well-studied scaffold in medicinal chemistry due to its conformational rigidity and ability to interact with neurotransmitter receptors .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2

InChI Key

RHDRPGLZVOJIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=N3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and allows for the incorporation of the bicyclic core into various structures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in drug discovery and materials science. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals . Additionally, it has applications in the synthesis of polyesters with superior mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its bicyclic and pyridine moieties. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug discovery, it may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo Scaffold

rac-(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol
  • Structure : Replaces the pyridyl group with a thienyl (2-thienyl) substituent.
  • Molecular Formula: C₁₂H₁₅NOS; Molar Mass: 221.32 g/mol.
  • Key Differences :
    • The thienyl group introduces sulfur, altering electronic properties (e.g., reduced basicity compared to pyridyl).
    • Crystallographic studies reveal four independent molecules in the asymmetric unit, suggesting distinct packing interactions compared to the pyridyl analog .
  • Pharmacological Relevance : Thienyl derivatives may exhibit modified receptor binding profiles, particularly at nicotinic acetylcholine receptors (nAChRs), due to differences in π-π stacking and hydrogen bonding .
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
  • Structure : Features a dimethoxyphenyl substituent.
  • Molecular Formula: C₁₆H₂₁NO₃; Molar Mass: 275.34 g/mol.
  • Methoxy groups enhance lipophilicity, which may improve CNS penetration but reduce aqueous solubility .
  • Applications : Such analogs are explored for their selectivity toward muscarinic or adrenergic receptors due to extended aromatic systems .

Functional Group Modifications

(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
  • Structure : Replaces the 3-hydroxyl group with a ketone.
  • Molecular Formula : C₁₃H₁₄N₂O; Molar Mass : 214.27 g/mol.
  • Key Differences :
    • The ketone eliminates hydrogen-bonding capability, reducing interactions with polar receptor residues.
    • Increased electrophilicity at the 3-position may enhance reactivity in synthetic derivatization .
  • Synthetic Utility : Used as an intermediate in the preparation of quinuclidine-based pharmaceuticals .
3-Quinuclidinol Derivatives
  • Parent Compound: 1-azabicyclo[2.2.2]octan-3-ol (C₇H₁₃NO; 127.18 g/mol).
  • Key Differences :
    • The absence of the pyridylmethylene group simplifies the structure, reducing molecular weight and complexity.
    • Higher melting point (217–224°C ) compared to substituted analogs, indicating stronger crystalline interactions .
  • Applications : Widely used as a chiral building block for antimuscarinic agents (e.g., solifenacin) .

Bicyclo Ring System Variations

2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698)
  • Structure: Expands the bicyclo system to [3.2.2]nonane with a pyridyl substituent.
  • Demonstrated potent nAChR agonism, highlighting the impact of ring size on bioactivity .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Pharmacological Relevance
Target Compound C₁₃H₁₆N₂O 216.28 Pyridin-2-ylmethylidene nAChR modulation (hypothesized)
rac-(Z)-2-(2-Thienylmethylene) analog C₁₂H₁₅NOS 221.32 Thienylmethylidene Modified π-stacking interactions
(2Z)-2-(Dimethoxyphenyl) analog C₁₆H₂₁NO₃ 275.34 2,5-Dimethoxyphenyl Enhanced lipophilicity
3-Quinuclidinol C₇H₁₃NO 127.18 None (parent scaffold) Chiral synthon for antimuscarinics
2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane C₁₃H₁₈N₂ 202.30 Pyridin-3-yl Potent nAChR agonist

Biological Activity

The compound 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol , also known as (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, focusing on its pharmacological relevance, particularly in cholinergic modulation and related therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2OC_{13}H_{16}N_{2}O with a molecular weight of approximately 216.28 g/mol. The compound features a bicyclic structure characteristic of quinuclidine derivatives, which are known for their stability and biological activity.

PropertyValue
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
CAS Number866136-79-0
Synonyms1-Azabicyclo[2.2.2]octan-3-ol, 2-(pyridin-2-yl)methylidene quinuclidin-3-ol

Cholinesterase Inhibition

Recent studies have highlighted the role of quinuclidine-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation in the cholinergic system. The compound under review has demonstrated significant inhibitory activity against these enzymes, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Inhibition Potency : The compound exhibited micromolar range inhibition constants (KiK_i) against AChE and BChE, indicating potential therapeutic efficacy in modulating cholinergic transmission .
  • Cytotoxicity Assessment : In vitro studies revealed that while the compound effectively inhibited cholinesterases, it also presented varying degrees of cytotoxicity depending on the concentration and exposure time .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol is influenced by its structural components:

  • Quinuclidine Core : This core structure is essential for binding to cholinesterases.
  • Pyridine Substitution : The presence of the pyridine ring enhances lipophilicity, potentially improving blood-brain barrier permeability.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds with modifications to their quinuclidine structure:

  • Study on Quinuclidines : A comparative analysis of various quinuclidines showed that those with longer alkyl chains exhibited increased potency as AChE inhibitors, suggesting that structural modifications can enhance biological activity .
    Compound IDKiK_i (µM) AChEKiK_i (µM) BChE
    Compound A0.260.30
    Compound B156.20140.50

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